

# An In-depth Technical Guide to the ATP2A3 Gene and SERCA3 Protein

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## Abstract

The **ATP2A3** gene encodes the sarco/endoplasmic reticulum  $\text{Ca}^{2+}$ -ATPase 3 (SERCA3), a critical intracellular pump responsible for transporting calcium ions ( $\text{Ca}^{2+}$ ) from the cytosol into the lumen of the endoplasmic reticulum (ER). By maintaining low cytosolic  $\text{Ca}^{2+}$  concentrations, SERCA3 plays a pivotal role in intracellular calcium signaling, a ubiquitous system governing a vast array of cellular processes. Dysregulation of **ATP2A3** expression and SERCA3 function has been implicated in numerous pathologies, including cancer, cardiovascular diseases, and diabetes. This technical guide provides a comprehensive overview of the **ATP2A3** gene and SERCA3 protein, focusing on its molecular characteristics, regulation, and involvement in health and disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this essential calcium pump.

## Introduction to ATP2A3/SERCA3

The SERCA family of P-type ATPases is fundamental to maintaining calcium homeostasis in eukaryotic cells. Encoded by three distinct genes (ATP2A1, ATP2A2, and **ATP2A3**), these pumps utilize the energy from ATP hydrolysis to drive the transport of  $\text{Ca}^{2+}$  against its concentration gradient. SERCA3, the product of the **ATP2A3** gene, is distinguished from its SERCA1 and SERCA2 counterparts by its tissue distribution, kinetic properties, and diverse array of splice variants.<sup>[1][2]</sup> While initially characterized as a non-muscle isoform, SERCA3

expression has been identified in a wide range of tissues, including lymphoid tissues, pancreas, intestine, and endothelial cells.[3] Its unique characteristics suggest a specialized role in modulating  $\text{Ca}^{2+}$  signals in these specific cellular contexts.

## Gene and Protein Characteristics

The human **ATP2A3** gene is located on chromosome 17.[4] Alternative splicing of the **ATP2A3** pre-mRNA gives rise to multiple protein isoforms, designated SERCA3a through SERCA3f, which primarily differ in their C-terminal sequences.[4][5] This C-terminal variability is thought to contribute to the functional diversity of SERCA3.[1][6]

The SERCA3 protein is a transmembrane protein with a molecular weight of approximately 110 kDa. Its structure comprises several key domains: a transmembrane domain containing the  $\text{Ca}^{2+}$  binding sites, and a large cytosolic headpiece consisting of the nucleotide-binding (N), phosphorylation (P), and actuator (A) domains, which are responsible for ATP hydrolysis and conformational changes that drive ion transport.

## SERCA3 Isoforms

Alternative splicing at the 3' end of the **ATP2A3** transcript generates at least six distinct isoforms in humans (SERCA3a-f).[4][5] These isoforms share a common core structure but possess unique C-terminal tails, which can influence their regulation and subcellular localization. While the precise functions of each isoform are still under investigation, their differential expression patterns suggest specialized roles in various cell types.[3][7]

## Quantitative Data

### Kinetic Properties

A defining feature of SERCA3 is its lower apparent affinity for  $\text{Ca}^{2+}$  compared to SERCA1 and SERCA2 isoforms.[1][2] This suggests that SERCA3 may be particularly important in cellular regions or under conditions where cytosolic  $\text{Ca}^{2+}$  concentrations reach higher levels.

Parameter	SERCA Isoform	Value	Reference
Apparent $\text{Ca}^{2+}$ Affinity (pCa)	SERCA3	~0.5 units lower than other SERCAs	[1][3]

Further quantitative data on Vmax and Km for ATP for specific SERCA3 isoforms is an active area of research.

## Tissue Expression

ATP2A3 mRNA is expressed in a wide variety of human tissues, with the highest levels typically observed in lymphoid tissues, the gastrointestinal tract, and glandular tissues. The Genotype-Tissue Expression (GTEx) project provides valuable quantitative data on gene expression across multiple tissues.

Tissue	Median TPM (Transcripts Per Million)
Spleen	> 50
Small Intestine (Terminal Ileum)	> 40
Colon (Transverse)	> 30
Stomach	35.2
Pancreas	> 20
Lung	> 15
Whole Blood	> 10

(Data adapted from the GTEx portal; values are approximate and can vary between individuals and datasets).<sup>[2][8][9][10][11]</sup>

## Pharmacological Modulation

Several small molecules are known to modulate SERCA activity. Thapsigargin and 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ) are well-characterized inhibitors, while compounds like CDN1163 have been identified as activators.

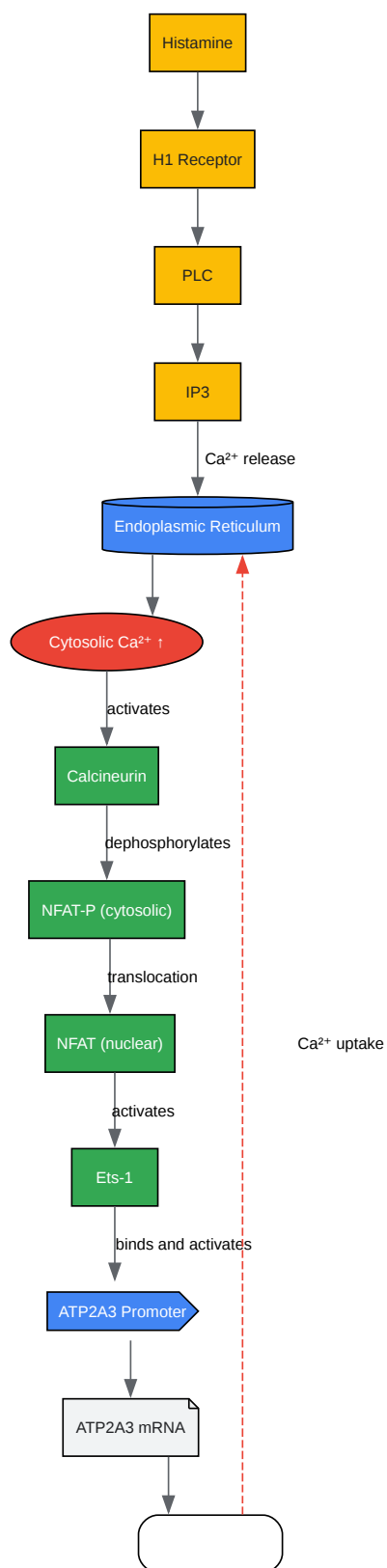
Compound	Action	Target	IC <sub>50</sub> / EC <sub>50</sub>	Reference
Thapsigargin	Inhibitor	All SERCA isoforms	Sub-nanomolar to low micromolar range	<a href="#">[12]</a> <a href="#">[13]</a>
tBHQ	Inhibitor	All SERCA isoforms (may show some selectivity)	Micromolar range	<a href="#">[12]</a> <a href="#">[13]</a>
CDN1163	Activator	SERCA isoforms (isoform specificity under investigation)	EC <sub>50</sub> ≈ 6.0 ± 0.3 μM	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>

## Signaling Pathways and Regulation

The expression and activity of ATP2A3/SERCA3 are tightly regulated by complex signaling networks, ensuring appropriate cellular Ca<sup>2+</sup> homeostasis.

### Transcriptional Regulation by Calcineurin-NFAT

In endothelial cells, the expression of ATP2A3 is upregulated by the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Agonists that increase intracellular Ca<sup>2+</sup>, such as histamine, activate the Ca<sup>2+</sup>-dependent phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation. While NFAT does not appear to bind directly to the ATP2A3 promoter, it can activate the transcription factor Ets-1, which in turn drives ATP2A3 gene expression.[\[19\]](#)[\[20\]](#)



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**Caption:** Calcineurin-NFAT signaling pathway regulating ATP2A3 expression.

## Post-Translational Regulation and Interactions

SERCA3 activity can be modulated by direct protein-protein interactions. The anti-apoptotic protein Bcl-2 has been shown to interact with and inhibit SERCA3b, leading to a reduction in ER  $\text{Ca}^{2+}$  content.[3][21][22][23] This interaction provides a link between calcium homeostasis and the regulation of apoptosis.



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**Caption:** Interaction of Bcl-2 with SERCA3b leading to reduced ER calcium.

## Role in Disease

### Cancer

Alterations in ATP2A3 expression are frequently observed in various cancers. In many tumor types, including colon, lung, and central nervous system cancers, ATP2A3 expression is downregulated, and this has been associated with increased cancer susceptibility and poor prognosis.[24][25] The loss of SERCA3 function may disrupt  $\text{Ca}^{2+}$  signaling pathways that control cell proliferation, differentiation, and apoptosis, thereby contributing to tumorigenesis. Conversely, in some cancers like breast cancer, high SERCA3 expression has been noted.[26][27]

### Other Diseases

- **Primary Aldosteronism:** Upregulation of ATP2A3 has been identified as a key feature in aldosterone-producing adenomas, where it contributes to increased aldosterone production.[14]
- **Diabetes:** Germline mutations in ATP2A3 have been associated with an increased susceptibility to type 2 diabetes.[14]
- **Cardiovascular Disease:** The SERCA3 knockout mouse model exhibits impaired endothelium-dependent relaxation, suggesting a role for SERCA3 in vascular function.[26][28][29]

## Experimental Protocols

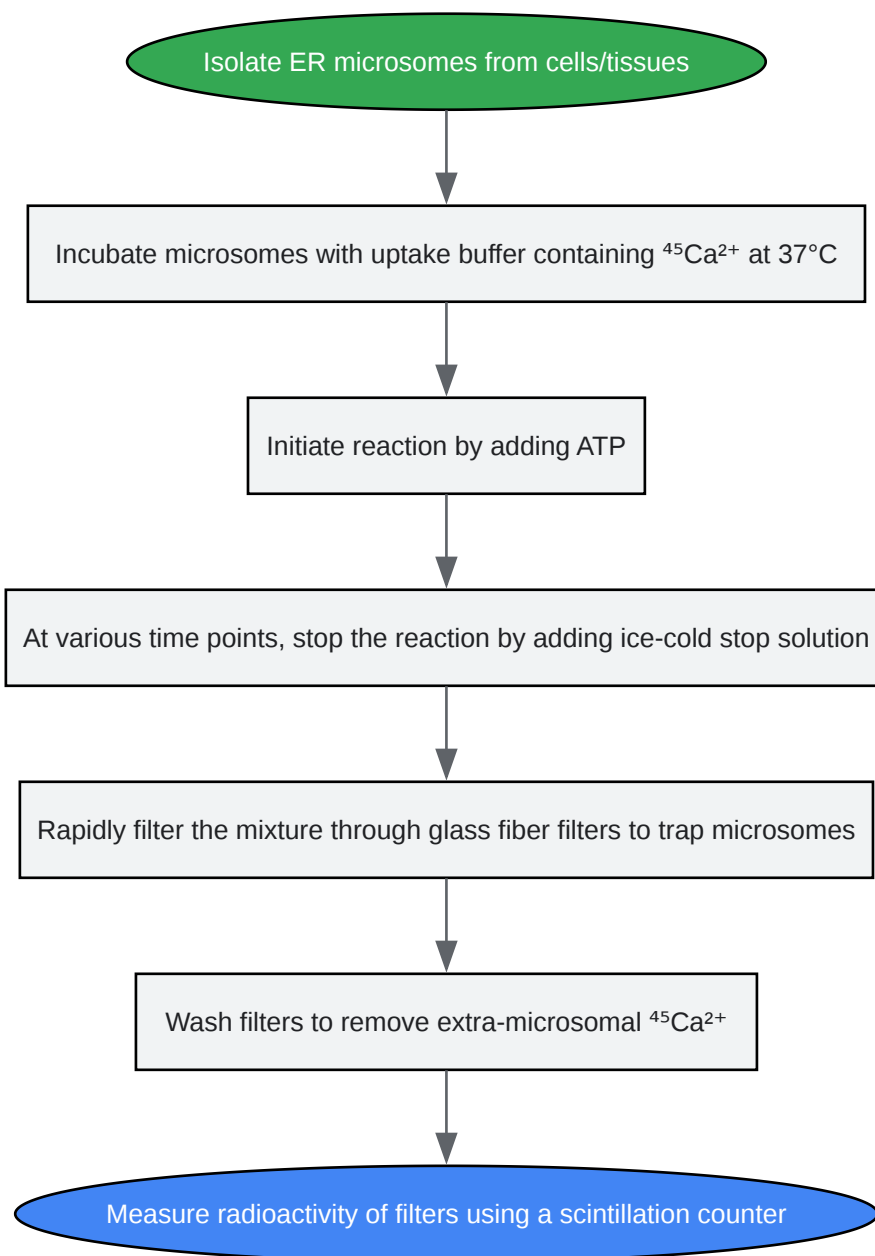
### Measurement of SERCA3 Activity: $^{45}\text{Ca}^{2+}$ Uptake Assay

This assay directly measures the ATP-dependent transport of radioactive  $^{45}\text{Ca}^{2+}$  into ER microsomes.

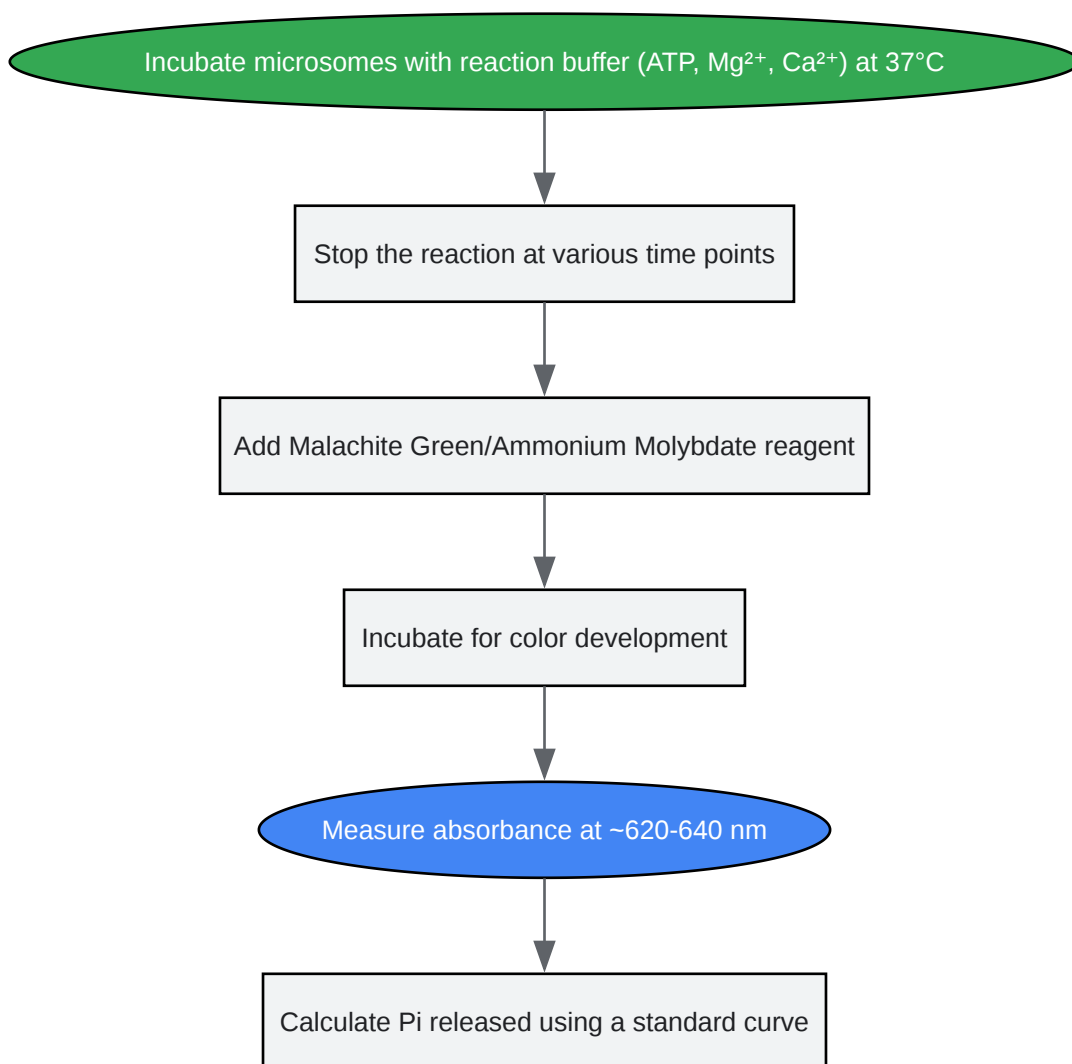
Materials:

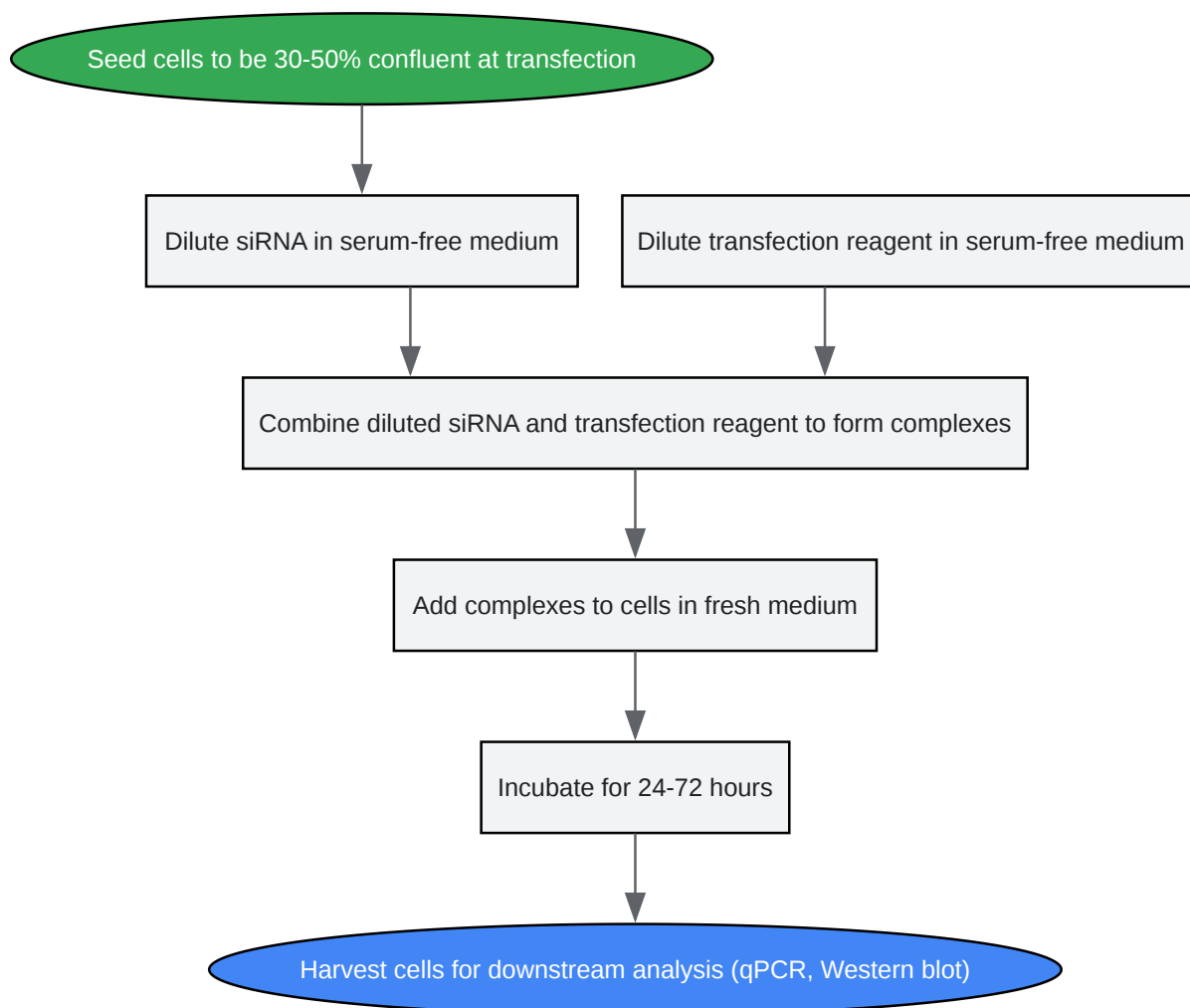
- Microsome isolation buffer
- Uptake buffer (containing ATP,  $\text{Mg}^{2+}$ , and an ATP regenerating system)
- $^{45}\text{CaCl}_2$
- Stop solution (e.g., EGTA)
- Glass fiber filters
- Scintillation counter

Workflow:









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